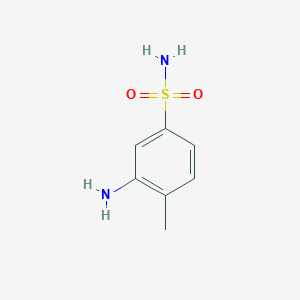

3-Amino-4-methylbenzenesulfonamide

説明

3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8, molecular formula C₇H₁₀N₂O₂S) is a sulfonamide derivative with a methyl group at the 4-position and an amino group at the 3-position of the benzene ring . It is widely recognized as a pharmaceutical intermediate and impurity, notably in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy . Its metabolic relevance is highlighted in studies of metahexamide, a sulfonylurea antidiabetic drug, where it forms as a hydrolysis product during excretion . The compound’s structural simplicity and functional groups contribute to its versatility in medicinal chemistry and drug metabolism studies.

特性

IUPAC Name |

3-amino-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDHXMDYWZPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284366 | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-28-8 | |

| Record name | 3-Amino-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36968 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Iron/Hydrochloric Acid Reduction

Procedure :

-

Iron powder (4 equivalents) and HCl (2 equivalents) are added to a methanolic solution of 3-nitro-4-methylbenzenesulfonamide.

-

The mixture is heated to 55–60°C for 3–5 hours.

Performance :

| Metric | Value |

|---|---|

| Yield | 78–82% |

| Purity | 98.5% |

| Environmental Impact | High (iron sludge wastewater) |

Catalytic Hydrogenation

Conditions :

-

Raney nickel (5% w/w) under hydrogen pressure (10–15 bar) at 80–100°C.

-

Reaction time: 4–6 hours.

Performance :

| Metric | Value |

|---|---|

| Yield | 70–75% |

| Purity | 99.3% |

| Scalability | Excellent for industrial use |

Hydrazine Hydrate Reduction

Procedure :

-

Hydrazine hydrate (3 equivalents) and alkaline ferrous oxide (0.5% w/w) in methanol at 55–60°C.

Performance :

| Metric | Value |

|---|---|

| Yield | 92–95% |

| Purity | 99.5% |

| Safety Concerns | Hydrazine is toxic and explosive |

Comparative Analysis of Reduction Methods

The choice of reduction method balances yield, cost, and environmental impact:

| Method | Yield (%) | Purity (%) | Cost | Environmental Rating |

|---|---|---|---|---|

| Iron/HCl | 80 | 98.5 | Low | Poor |

| Catalytic H₂ | 72 | 99.3 | High | Good |

| Hydrazine Hydrate | 94 | 99.5 | Medium | Moderate |

Catalytic hydrogenation is preferred for large-scale production due to its cleaner profile, despite moderate yields. Hydrazine offers superior yields but requires stringent safety protocols.

Process Optimization and Challenges

Nitration Regioselectivity

-

Temperature control (0–5°C) minimizes ortho nitration.

-

Electron-withdrawing groups on the benzene ring enhance meta-directing effects.

Reduction Efficiency

-

Catalyst recycling (e.g., Raney nickel) reduces costs in hydrogenation.

-

Iron sludge treatment (e.g., precipitation with lime) mitigates environmental harm in Fe/HCl reductions.

化学反応の分析

Types of Reactions: 3-Amino-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonamide group under mild to moderate conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

3-Amino-4-methylbenzenesulfonamide is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research has demonstrated significant effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, studies reported inhibition rates of up to 80% at specific concentrations (50 μg/mL) against these pathogens .

- Anticancer Activity : The compound has shown promising results in vitro against breast cancer cell lines such as MDA-MB-231 and MCF-7. The observed IC50 values range from 1.52 to 6.31 μM, indicating strong selectivity toward cancer cells compared to normal cells. Notably, it has been found to induce apoptosis in these cancer cells .

Enzyme Inhibition

This compound serves as an inhibitor for several enzymes:

- Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, demonstrating high selectivity over CA II. This selectivity is crucial for minimizing side effects in therapeutic applications .

Biological Activities Overview

The table below summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | S. aureus | Not specified | Up to 80% at 50 μg/mL |

| Antimicrobial | K. pneumoniae | Not specified | Up to 79% at 50 μg/mL |

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | Significant apoptosis induction |

| Anticancer | MCF-7 | 1.52 - 6.31 | Significant apoptosis induction |

Case Study: Antimicrobial Efficacy

A study involving the treatment of mice infected with methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that administration of this compound led to:

- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.

- Survival Rate Improvement : The survival rate increased by approximately 40% in treated mice over a two-week observation period.

Case Study: Anticancer Potential

In vitro studies on the anticancer effects of this compound revealed that it could significantly increase the percentage of annexin V-FITC-positive apoptotic cells in breast cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

作用機序

The mechanism of action of 3-amino-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, leading to disruptions in cellular processes. The compound’s sulfonamide group is crucial for its binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can result in various physiological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Table 1: Key Properties of 3-Amino-4-methylbenzenesulfonamide and Analogues

生物活性

3-Amino-4-methylbenzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity through various mechanisms of action. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies, as well as its role in biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is . The structure comprises an amino group, a methyl group, and a sulfonamide moiety, which contribute to its biological activity. The presence of the sulfonamide group is crucial for its interaction with biological targets.

The primary mechanisms by which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a vital role in regulating acid-base balance and fluid secretion. Inhibition leads to decreased bicarbonate ion concentration, affecting physiological processes such as respiration and renal function.

- Interference with Folate Synthesis : Similar to other sulfonamides, this compound disrupts the folate synthesis pathway by inhibiting dihydropteroate synthetase, which is essential for bacterial growth and survival.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, although resistance has emerged in some strains.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation is attributed to its interference with nucleic acid synthesis and modulation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Key parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues; however, it shows variable plasma protein binding.

- Metabolism : Primarily metabolized in the liver, with potential interactions involving cytochrome P450 enzymes.

- Excretion : Mainly eliminated via renal pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects .

- Mechanistic Insights : Research indicated that the compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as a therapeutic agent in cancer treatment .

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling sulfonic acid derivatives with amines under controlled conditions. A common method includes reacting 4-methylbenzenesulfonyl chloride with 3-aminobenzoic acid derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). Key parameters include:

- Temperature control (0–5°C for initial mixing to prevent side reactions).

- Solvent selection (anhydrous dichloromethane or DMF to enhance reactivity).

- Purification via recrystallization using ethanol/water mixtures .

Validation of intermediates using TLC and NMR ensures reaction progress.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry (ESI-MS) for molecular ion validation ([M+H]⁺ at m/z 199.1).

- Elemental analysis (C, H, N, S) to verify stoichiometry .

- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

Advanced: How can structural ambiguities in crystallographic data for sulfonamide derivatives be resolved?

Use SHELX programs (e.g., SHELXL) for refinement and validation:

- Apply Rigid-Bond Restraints to validate anisotropic displacement parameters.

- Analyze Hirshfeld surfaces to detect weak interactions (e.g., NH···O hydrogen bonds).

Cross-validate with PLATON (Twinned Data Analysis) for high-resolution datasets. Contradictions between X-ray and spectroscopic data require re-measuring at higher resolution or using synchrotron sources .

Advanced: How does this compound interact with biological targets, and what experimental designs validate these interactions?

Design enzyme inhibition assays (e.g., carbonic anhydrase):

- Use UV-Vis spectroscopy to monitor substrate turnover (e.g., p-nitrophenyl acetate hydrolysis).

- Calculate inhibition constants (Kᵢ) via dose-response curves.

For metal coordination studies (e.g., Co(II), Cu(II)): - Conduct molar conductivity measurements (80–120 S cm² mol⁻¹ for 1:2 electrolytes).

- Propose octahedral geometries using electronic spectra (d-d transitions at 500–700 nm) .

Advanced: What strategies mitigate analytical challenges in quantifying trace impurities during synthesis?

Employ HPLC-DAD with a C18 column (methanol/water gradient, 1 mL/min flow rate) to detect <0.1% impurities.

- Validation : Spike recovery tests (90–110% range).

- TLC hyphenation : Use silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) to isolate byproducts.

For metal contaminants, use ICP-MS with collision cell technology to suppress polyatomic interferences .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., sulfonamide hydrolysis activation energy).

Combine with molecular docking (AutoDock Vina) to predict binding affinities for enzyme targets .

Basic: How do researchers address contradictory data between synthetic yields and spectroscopic purity?

Reconcile discrepancies by:

- Repeating reactions under inert atmospheres (argon) to exclude oxidation.

- Using 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomerism.

- Cross-referencing elemental analysis with combustion data (e.g., %N within ±0.3% theoretical) .

Advanced: What advanced synthetic strategies improve regioselectivity in sulfonamide functionalization?

Use directed ortho-metalation :

- Protect the amino group with tert-butoxycarbonyl (Boc), then employ LDA (lithium diisopropylamide) at −78°C to direct methylation.

- Deprotect with TFA/CH₂Cl₂ (1:1).

Alternatively, employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

Advanced: How can mechanistic insights into sulfonamide reactivity be derived from kinetic isotope effects (KIEs)?

Conduct deuterium labeling at the amino group:

- Compare reaction rates (e.g., hydrolysis in D₂O vs. H₂O) using ¹H NMR.

- Calculate KIE (k_H/k_D) values >2.0 to confirm proton transfer in rate-limiting steps.

Pair with Eyring analysis to determine activation entropy/enthalpy .

Advanced: What experimental frameworks validate the coordination chemistry of this compound with transition metals?

Design Job’s method experiments (UV-Vis titration) to determine metal-ligand stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。